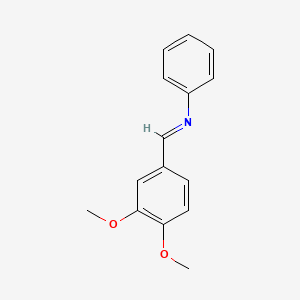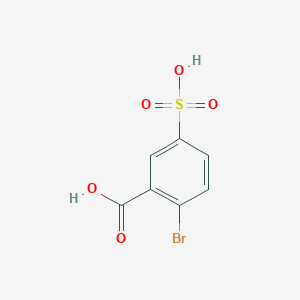
2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogenation with palladium on carbon.
Substitution: Halogenation with bromine or chlorine, nitration with nitric acid.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: Lacks the piperidinyl and ethyl groups.
4-(4-Methyl-1-piperidinyl)quinoline: Lacks the ethylphenyl group.
Uniqueness
2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline is unique due to the presence of both the ethylphenyl and piperidinyl groups, which may confer specific chemical and biological properties not found in simpler quinoline derivatives.
Propriétés
Numéro CAS |
853330-84-4 |
|---|---|
Formule moléculaire |
C23H26N2 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
2-(4-ethylphenyl)-4-(4-methylpiperidin-1-yl)quinoline |
InChI |
InChI=1S/C23H26N2/c1-3-18-8-10-19(11-9-18)22-16-23(25-14-12-17(2)13-15-25)20-6-4-5-7-21(20)24-22/h4-11,16-17H,3,12-15H2,1-2H3 |
Clé InChI |
ITPLTUPQGWZMTM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCC(CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-ethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11962574.png)




![methyl 2-amino-1-(2,3,4-trifluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962604.png)
![(5Z)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962610.png)
![(5E)-2-(4-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11962618.png)



![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11962654.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11962657.png)
